tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with a complex bicyclic structure. It is known for its applications in the synthesis of various pharmaceutical compounds and its role in scientific research. The compound’s unique structure allows it to interact with different biological targets, making it valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives in the presence of a nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Studying its interactions with biological targets and its potential as a drug candidate.
Medicine: Developing pharmaceutical compounds for the treatment of diseases such as cancer and neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl (1R,3r,5S)-2-oxo-8-azaspiro[azetidine-3,3′-bicyclo[3.2.1]octane]-8′-carboxylate
Uniqueness
tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate stands out due to its unique bicyclic structure and the presence of the o-tolyl group. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H27NO2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C19H27NO2/c1-13-7-5-6-8-17(13)14-11-15-9-10-16(12-14)20(15)18(21)22-19(2,3)4/h5-8,14-16H,9-12H2,1-4H3 |
InChI Key |
RSBQPXRPROFCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3CCC(C2)N3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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